

# Application Notes: 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Lipidomics

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Compound of Interest

Compound Name: 1,3-Diheptadecanoyl glycerol

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#### Introduction

In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of glycerolipids that serve as important signaling molecules and intermediates in lipid metabolism. The precise measurement of DAGs in complex biological samples presents analytical challenges due to their relatively low abundance and the presence of numerous isomeric species. The use of a suitable internal standard is therefore essential to correct for variations in sample preparation and instrument response, ensuring data accuracy and reliability. **1,3- Diheptadecanoyl glycerol** (DG 17:0/17:0), a synthetic diacylglycerol with two 17-carbon fatty acid chains, is an ideal internal standard for the quantification of endogenous diacylglycerols. Its odd-chain fatty acids are naturally absent or present at very low levels in most biological systems, minimizing interference with the measurement of endogenous even-chain DAGs.

#### Principle of Use

The fundamental principle behind using **1,3-diheptadecanoyl glycerol** as an internal standard is to add a known amount of this synthetic lipid to a biological sample at the beginning of the sample preparation process.[1] This "spiked" standard experiences the same extraction, derivatization (if any), and analysis conditions as the endogenous DAGs. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the internal standard, accurate quantification can be achieved. This method effectively normalizes for any



lipid loss during sample processing and corrects for variations in ionization efficiency in mass spectrometry-based analyses.

#### Advantages of 1,3-Diheptadecanoyl Glycerol as an Internal Standard

- Chemical Similarity: As a diacylglycerol, its chemical and physical properties closely resemble those of the endogenous DAGs being measured, ensuring similar behavior during extraction and analysis.
- Non-Endogenous Nature: The 17-carbon (heptadecanoyl) fatty acid chains are not typically found in significant amounts in mammalian or plant tissues, thus preventing overlap with the signals from naturally occurring diacylglycerols.
- Mass Spectrometry Compatibility: It can be readily detected and quantified by mass spectrometry, often as an ammonium adduct in positive ion mode.[2]
- Commercial Availability: High-purity 1,3-diheptadecanoyl glycerol is commercially available, facilitating its standardized use in lipidomics workflows.[3]

# **Experimental Protocols**

This section provides a detailed protocol for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell culture) using **1,3-diheptadecanoyl glycerol** as an internal standard, followed by lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Materials and Reagents

- 1,3-Diheptadecanoyl glycerol (Internal Standard)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Acetonitrile (HPLC grade)



- Ammonium Acetate
- Ultrapure water
- Biological sample (e.g., plasma, cell pellet)
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge
- LC-MS/MS system

Internal Standard Stock Solution Preparation

- Prepare a stock solution of 1,3-diheptadecanoyl glycerol in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
- Store the stock solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

- To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 μL of plasma or a cell pellet containing a specific number of cells).
- Add a precise volume of the 1,3-diheptadecanoyl glycerol internal standard stock solution
  to achieve a final concentration within the linear range of the instrument and appropriate for
  the expected concentration of endogenous DAGs (e.g., 10-100 ng per sample).
- Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.







- Add 0.5 mL of ultrapure water to induce phase separation.
- Vortex again for 30 seconds.
- Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Dry the extracted lipid phase under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 μL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

#### LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific LC-MS/MS instrument being used.



| Parameter                                      | Recommended Setting  |
|--|--|
| LC Column                                      | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)  |
| Mobile Phase A                                 | Acetonitrile:Water (60:40) with 10 mM<br>Ammonium Acetate  |
| Mobile Phase B                                 | Isopropanol:Acetonitrile (90:10) with 10 mM<br>Ammonium Acetate  |
| Flow Rate                                      | 0.3 mL/min   |
| Column Temperature                             | 50°C   |
| Injection Volume                               | 5 μL   |
| Ionization Mode                                | Positive Electrospray Ionization (ESI+)  |
| Capillary Voltage                              | 3.0 kV   |
| Source Temperature                             | 150°C  |
| Desolvation Gas Flow                           | 400 L/h  |
| Multiple Reaction Monitoring (MRM) Transitions | Monitor the precursor-to-product ion transitions for endogenous DAGs and the 1,3-diheptadecanoyl glycerol internal standard. For the internal standard, the [M+NH4]+ precursor ion would be monitored. |

#### Data Analysis and Quantification

- Identify the peaks corresponding to the endogenous DAG species and the 1,3diheptadecanoyl glycerol internal standard based on their retention times and MRM transitions.
- Integrate the peak areas for all identified lipids.
- Calculate the response ratio for each endogenous DAG by dividing its peak area by the peak area of the internal standard.



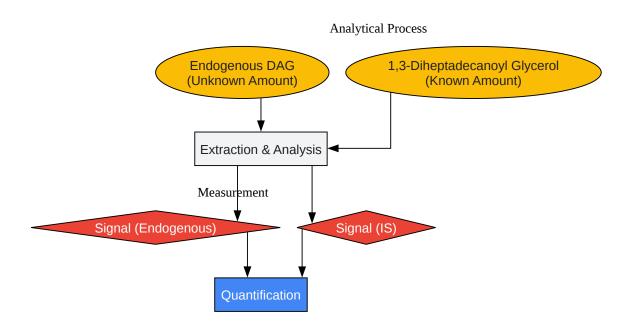
- Generate a calibration curve using a series of known concentrations of authentic DAG standards spiked with the same constant amount of the internal standard.
- Determine the concentration of each endogenous DAG in the sample by comparing its response ratio to the calibration curve.

## **Visualizations**



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Caption: Experimental workflow for diacylglycerol quantification.





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Caption: Logic of internal standard-based quantification.

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### References

- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. caymanchem.com [caymanchem.com]
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